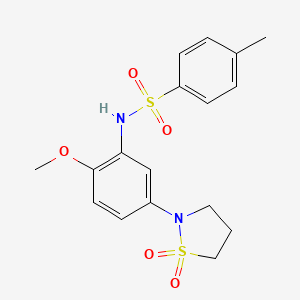
4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a useful research compound. Its molecular formula is C19H24FN5O and its molecular weight is 357.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes: : The synthesis of this compound typically involves multi-step organic reactions. Starting with the formation of the core pyrimidine structure, cyclopropyl derivatives are introduced through nucleophilic substitution reactions.
Reaction Conditions: : Common conditions might include solvent systems such as dimethylformamide (DMF) or dichloromethane (DCM), with reagents like sodium hydride (NaH) and potassium carbonate (K₂CO₃) facilitating the reactions.
Industrial Production: : Scaling up this synthesis for industrial purposes often requires optimizing reaction conditions to enhance yield and purity, ensuring that the process is economically viable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes various organic reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Reagents like lithium aluminium hydride (LiAlH₄) for reduction, and reagents such as potassium permanganate (KMnO₄) for oxidation are frequently employed.
Major Products: : Depending on the reaction, the major products might include derivatives with modified functional groups, enhancing the compound's pharmacological properties.
Applications De Recherche Scientifique
Chemistry: : Acts as a crucial intermediate in the synthesis of other complex organic molecules.
Biology: : Used in biochemical assays to study enzyme interactions and receptor binding.
Industry: : Employed in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
Effects: : The compound interacts with biological targets by binding to specific enzymes or receptors, potentially inhibiting or modifying their activity.
Molecular Targets: : Targets may include enzymes like kinases, which play crucial roles in cellular signaling pathways.
Pathways Involved: : Involvement in pathways related to cell proliferation, apoptosis, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Structurally related compounds might include other pyrimidine derivatives like 5-fluorouracil or cyclopropyl-containing molecules such as cyclopropylamine.
Uniqueness: : The combination of its functional groups and unique structure makes it particularly versatile in interacting with a range of biological targets, offering distinct advantages over other compounds.
Hope that gave you a good breakdown of this compound! Need any more specifics?
Propriétés
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O/c1-2-15-18(20)19(24-12-21-15)25-7-5-13(6-8-25)10-26-17-9-16(14-3-4-14)22-11-23-17/h9,11-14H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBQHUSXXDROKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2942284.png)


![N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2942290.png)
![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2942291.png)


![2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2942297.png)

![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pentanamide](/img/structure/B2942302.png)
![5-(1,2-dithiolan-3-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide](/img/structure/B2942304.png)

![2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2942306.png)
![tert-butyl {(1R,2S,5S)-6,6-dimethyl-2-(2-oxoethyl)bicyclo[3.1.1]hept-2-yl}carbamate](/img/structure/B2942307.png)
